molecular formula C12H15N5O2 B244649 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide

2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide

Katalognummer B244649
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: ASGIGKKRONGCEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is a compound that has gained attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, studies have shown that it may exert its effects through the regulation of various signaling pathways such as the PI3K/Akt and MAPK pathways. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. It has been shown to reduce oxidative stress and inflammation, regulate blood pressure, improve cardiac function, induce apoptosis in cancer cells, and protect against neurodegeneration.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide in lab experiments include its potential as a multi-targeted agent in various diseases and its ability to modulate various signaling pathways. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.

Zukünftige Richtungen

There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. These include further investigation of its mechanism of action, optimization of its structure for improved efficacy and safety, and clinical studies to determine its potential as a therapeutic agent in various diseases. Additionally, studies can be conducted to explore its potential as a diagnostic tool or as a drug delivery system.
In conclusion, 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is a compound with potential applications in various fields of scientific research. Further studies are necessary to fully understand its mechanism of action and to determine its safety and efficacy as a therapeutic agent.

Synthesemethoden

The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with 2-methyl-2H-tetrazole-5-amine to yield the final product.

Wissenschaftliche Forschungsanwendungen

2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been studied for its potential applications in various fields such as cancer research, cardiovascular disease, and neurological disorders. In cancer research, this compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. In cardiovascular disease, it has been studied for its ability to regulate blood pressure and improve cardiac function. In neurological disorders, it has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.

Eigenschaften

Molekularformel

C12H15N5O2

Molekulargewicht

261.28 g/mol

IUPAC-Name

2-(2,3-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide

InChI

InChI=1S/C12H15N5O2/c1-8-5-4-6-10(9(8)2)19-7-11(18)13-12-14-16-17(3)15-12/h4-6H,7H2,1-3H3,(H,13,15,18)

InChI-Schlüssel

ASGIGKKRONGCEA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NN(N=N2)C)C

Kanonische SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NN(N=N2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.